6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No.:
Cat. No.: VC15544890
Molecular Formula: C20H12Cl2N4OS
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H12Cl2N4OS |
|---|---|
| Molecular Weight | 427.3 g/mol |
| IUPAC Name | 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
| Standard InChI | InChI=1S/C20H12Cl2N4OS/c21-14-7-6-13(10-15(14)22)17-8-9-18(27-17)16-11-28-20-24-23-19(26(20)25-16)12-4-2-1-3-5-12/h1-10H,11H2 |
| Standard InChI Key | LGXPGSHLNDVTCP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Introduction
6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H- triazolo[3,4-b] thiadiazine is a complex heterocyclic compound that integrates a triazole and thiadiazine structure with a furan moiety. This unique arrangement of functional groups contributes to its potential biological activities and applications in medicinal chemistry. The compound's structure features a dichlorophenyl group attached to the furan ring, which is part of the larger triazolo-thiadiazine framework. This specific combination may enhance its biological activity and selectivity compared to similar compounds.
Synthetic Approaches
The synthesis of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H- triazolo[3,4-b] thiadiazine typically involves multi-step reactions. Common methods include:
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Condensation Reactions: Involving the reaction of appropriate precursors like 5-substituted 4-amino-1,2,4-triazole-3-thiols with benzaldehydes, followed by cyclization reactions .
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Cyclization Reactions: Utilizing ethyl chloroacetate or similar reagents to form the thiadiazine ring .
Optimization of these synthetic routes is essential to enhance yields and purity, often requiring careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Biological Activities and Applications
Compounds within the triazolo-thiadiazine class are known for their diverse biological activities, including:
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Antimicrobial Activity: Effective against a range of microorganisms.
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Anticancer Activity: Potential to inhibit tumor growth.
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Anti-inflammatory Activity: May reduce inflammation in biological systems.
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Antioxidant Activity: Can neutralize free radicals.
The specific biological activities of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H- triazolo[3,4-b] thiadiazine are influenced by its unique structure, particularly the combination of the furan and dichlorophenyl moieties with the triazole-thiadiazine core.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H- triazolo[3,4-b] thiadiazine, such as:
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6-(4-fluorophenyl)-3-(5-methylfuran)-124triazolo[3,4-b]134thiadiazole: Exhibits anticancer activity.
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5-(2-chlorophenyl)-3-(furan-2-yl)-124triazolo[3,4-b]134thiadiazole: Shows antimicrobial activity.
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6-(phenyl)-3-(pyridin-2-yl)-124triazolo[3,4-b]134thiadiazole: Possesses anti-inflammatory properties.
The unique combination of functional groups in 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H- triazolo[3,4-b] thiadiazine sets it apart from these compounds and may enhance its biological activity and selectivity.
Data Table: Biological Activities of Triazolo-Thiadiazine Derivatives
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